molecular formula C23H27N3O3S B2558938 N-methyl-4-[[1-[(3-methylphenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-3-yl]methyl]cyclohexane-1-carboxamide CAS No. 941913-50-4

N-methyl-4-[[1-[(3-methylphenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-3-yl]methyl]cyclohexane-1-carboxamide

Cat. No. B2558938
CAS RN: 941913-50-4
M. Wt: 425.55
InChI Key: SCVVJNRAHIYTAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-methyl-4-[[1-[(3-methylphenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-3-yl]methyl]cyclohexane-1-carboxamide is a useful research compound. Its molecular formula is C23H27N3O3S and its molecular weight is 425.55. The purity is usually 95%.
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Scientific Research Applications

Hydrogen Bonding in Anticonvulsant Compounds

Research on the crystal structures of three anticonvulsant enaminones, closely related in structure to the compound , highlights the importance of hydrogen bonding in determining the properties and effectiveness of these compounds. The study found that hydrogen bonds form infinite chains of molecules, contributing to their anticonvulsant properties (Kubicki, Bassyouni, & Codding, 2000).

Synthesis and Properties of Aromatic Polyamides

Another research area involves the synthesis of aromatic polyamides containing cyclohexane structures. These polyamides demonstrate significant thermal stability and solubility in polar aprotic solvents, making them useful for creating transparent, flexible, and tough films (Hsiao, Yang, Wang, & Chuang, 1999).

Heterocyclic Synthesis with Thiophene-2-Carboxamide

The synthesis of new antibiotic and antibacterial drugs using thiophene-2-carboxamide as a precursor has been investigated. This process involves the creation of pyrimidinone derivatives with potential biological activity against both Gram-positive and Gram-negative bacteria, illustrating the compound's relevance in drug development (Ahmed, 2007).

Development of Histone Deacetylase Inhibitors

Research on the synthesis and biological evaluation of N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide, an isotype-selective histone deacetylase (HDAC) inhibitor, reveals its potential as an anticancer drug. The compound exhibits selective inhibition of HDACs, highlighting the therapeutic applications of structurally similar compounds in cancer treatment (Zhou et al., 2008).

properties

IUPAC Name

N-methyl-4-[[1-[(3-methylphenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-3-yl]methyl]cyclohexane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N3O3S/c1-15-4-3-5-17(12-15)14-25-19-10-11-30-20(19)22(28)26(23(25)29)13-16-6-8-18(9-7-16)21(27)24-2/h3-5,10-12,16,18H,6-9,13-14H2,1-2H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCVVJNRAHIYTAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CN2C3=C(C(=O)N(C2=O)CC4CCC(CC4)C(=O)NC)SC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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